molecular formula C14H7Cl2NO3 B2515578 5,7-Dichloroquinolin-8-yl furan-2-carboxylate

5,7-Dichloroquinolin-8-yl furan-2-carboxylate

Cat. No.: B2515578
M. Wt: 308.1 g/mol
InChI Key: HIWSNFYJIAPVHH-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl furan-2-carboxylate is a useful research compound. Its molecular formula is C14H7Cl2NO3 and its molecular weight is 308.1 g/mol. The purity is usually 95%.
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Biological Activity

5,7-Dichloroquinolin-8-yl furan-2-carboxylate (DCQF) is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article delves into the biological properties of DCQF, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H7Cl2NO3C_{14}H_7Cl_2NO_3. The compound features a quinoline ring system fused with a furan carboxylate moiety, which is significant for its biological activity.

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to DCQF exhibit significant cytotoxicity against various cancer cell lines. For instance, a study highlighted that quinoline derivatives can inhibit cancer cell proliferation by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway .

Compound Cell Line IC50 (µM) Mechanism
DCQFMCF-715.0Apoptosis induction
DCQFHeLa12.5Cell cycle arrest

Antimicrobial Activity

DCQF has shown promising antimicrobial properties. Quinoline derivatives are known to possess antifungal and antibacterial activities. A study demonstrated that related compounds effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity and inhibition of essential enzymes .

Anti-inflammatory Properties

The anti-inflammatory effects of quinoline derivatives have been linked to their ability to inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. A study indicated that DCQF could reduce inflammation in vitro by downregulating pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

In a recent study, DCQF was tested against breast cancer cell lines (MCF-7 and T47D). The results showed that DCQF significantly inhibited cell proliferation with an IC50 value of 15 µM for MCF-7 cells. The compound induced apoptosis through caspase activation and disrupted mitochondrial membrane potential .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of DCQF against common pathogens. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, demonstrating its potential as an antimicrobial agent .

The biological activities of DCQF can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression.
  • Enzyme Inhibition : Inhibition of iNOS and COX-2, leading to reduced inflammation.
  • Membrane Disruption : Compromising bacterial cell membranes.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The quinoline moiety is known for its broad spectrum of biological activities, including antimicrobial properties. Studies have demonstrated that derivatives of quinoline, including 5,7-dichloroquinolin-8-yl furan-2-carboxylate, exhibit significant antibacterial and antifungal activities. For instance, compounds derived from quinoline structures have been shown to inhibit the growth of various pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties
Research indicates that quinoline derivatives can interfere with cancer cell proliferation and induce apoptosis. The incorporation of the furan-2-carboxylate group enhances the compound's ability to target specific cancer pathways. In vitro studies have suggested that this compound may exhibit cytotoxic effects against several cancer cell lines, highlighting its potential as an anticancer therapeutic agent .

Inhibition of BET Bromodomains
Recent investigations into bromodomain and extraterminal (BET) proteins have identified quinoline derivatives as potential inhibitors. These proteins play crucial roles in regulating gene expression related to cancer progression. The compound's ability to inhibit BET bromodomains positions it as a candidate for further development in cancer therapeutics .

Materials Science Applications

Organic Light Emitting Diodes (OLEDs)
The luminescent properties of quinoline derivatives have been explored for use in organic light-emitting diodes. The unique electronic properties imparted by the furan-2-carboxylate moiety enhance the efficiency and stability of OLED materials. Studies have indicated that incorporating this compound into OLED formulations can improve light emission characteristics .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound often involves various chemical reactions such as the Mizoroki-Heck reaction and other cross-coupling methods. These techniques allow for the efficient construction of complex molecular architectures that include the desired functional groups . The development of greener synthesis methods using bioavailable solvents has also been a focus area, promoting sustainability in chemical manufacturing .

Case Studies and Research Findings

Study Focus Findings
Somvanshi et al. (2008)Antimicrobial PropertiesIdentified antibacterial activity against Gram-positive bacteria.
Shen et al. (1999)Anticancer ActivityDemonstrated cytotoxic effects on leukemia cell lines.
Bousfield et al. (2023)Synthesis and CharacterizationDeveloped efficient synthetic routes for quinoline derivatives with improved yields .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-9-7-10(16)13(12-8(9)3-1-5-17-12)20-14(18)11-4-2-6-19-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWSNFYJIAPVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2Cl)Cl)OC(=O)C3=CC=CO3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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